molecular formula C18H20Cl2N2 B12738310 6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-2,4-dichloro-11-(1-pyrrolidinyl)- CAS No. 113106-57-3

6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-2,4-dichloro-11-(1-pyrrolidinyl)-

Cat. No.: B12738310
CAS No.: 113106-57-3
M. Wt: 335.3 g/mol
InChI Key: HBIWTAGABRMUOU-UHFFFAOYSA-N
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Description

6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-2,4-dichloro-11-(1-pyrrolidinyl)- is a complex organic compound with the molecular formula C14H13Cl2N. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-2,4-dichloro-11-(1-pyrrolidinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable aniline derivative, the compound can be synthesized through a series of chlorination, cyclization, and pyrrolidine substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-2,4-dichloro-11-(1-pyrrolidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-2,4-dichloro-11-(1-pyrrolidinyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-2,4-dichloro-11-(1-pyrrolidinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-2,4-dichloro-11-(1-pyrrolidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrrolidinyl group and dichloro substitution enhances its reactivity and potential biological activity compared to other similar compounds .

Properties

CAS No.

113106-57-3

Molecular Formula

C18H20Cl2N2

Molecular Weight

335.3 g/mol

IUPAC Name

2,4-dichloro-11-pyrrolidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline

InChI

InChI=1S/C18H20Cl2N2/c19-12-10-14-17(15(20)11-12)21-16-7-3-1-2-6-13(16)18(14)22-8-4-5-9-22/h10-11H,1-9H2

InChI Key

HBIWTAGABRMUOU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C3=C(C(=CC(=C3)Cl)Cl)N=C2CC1)N4CCCC4

Origin of Product

United States

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